molecular formula C13H19ClN2O B2454948 N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride CAS No. 1820666-52-1

N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride

Cat. No.: B2454948
CAS No.: 1820666-52-1
M. Wt: 254.76
InChI Key: WFVXKJFSFJRPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl 4-piperidinoaniline hydrochloride is a chemical compound with the molecular formula C13H19ClN2O. It is also known by its IUPAC name, N-(4-(piperidin-1-yl)phenyl)acetamide hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl 4-piperidinoaniline hydrochloride typically involves the acetylation of 4-piperidinoaniline. One common method includes the reaction of 4-piperidinoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of N-Acetyl 4-piperidinoaniline hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl 4-piperidinoaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl 4-piperidinoaniline hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl 4-piperidinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl 4-piperidinoaniline hydrochloride is unique due to its specific combination of a piperidine ring and an acetylated aniline group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-11(16)14-12-5-7-13(8-6-12)15-9-3-2-4-10-15;/h5-8H,2-4,9-10H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVXKJFSFJRPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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